Aldehyde Functional Group: Reactive Versatility Versus Carboxylic Acid and Alcohol Analogs
The target compound bears a free aldehyde at the triazole 4-position, enabling a suite of downstream chemistries—Schiff base formation, reductive amination, and organocatalytic [3+2] cycloaddition with azides—that are chemically inaccessible to the corresponding carboxylic acid analog (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 2092496-46-1) and the alcohol analog (CAS 2098016-38-5). In the context of the BioMarin patent WO-2015069851-A1, the aldehyde oxidation state is the defined entry point for synthesizing protected N-alkyltriazolecarbaldehydes, which are key intermediates in pharmaceutical development [1]. The carboxylic acid analog has a hydrogen bond donor count of 1 versus 0 for the aldehyde, and a higher TPSA, reducing membrane permeability potential. The alcohol analog (MW 196.25) has an additional H-bond donor (count = 1), further differentiating its solubility and formulation profile [2].
| Evidence Dimension | Functional group reactivity and hydrogen bond donor count |
|---|---|
| Target Compound Data | Aldehyde (C=O); HBD = 0; MW = 194.23; TPSA = 51 Ų |
| Comparator Or Baseline | Carboxylic acid analog (CAS 2092496-46-1): HBD ≥ 1, higher TPSA; Alcohol analog (CAS 2098016-38-5): HBD = 1, MW = 196.25 |
| Quantified Difference | Target compound: zero H-bond donors vs. ≥1 for both comparators; aldehyde enables Schiff base and reductive amination chemistries absent in both comparators |
| Conditions | Computed physicochemical properties (PubChem 2.1, 2021.05.07 release); synthetic utility per WO-2015069851-A1 |
Why This Matters
Procurement of the aldehyde rather than the carboxylic acid or alcohol is mandatory when the intended downstream chemistry requires an electrophilic carbonyl capable of forming imines, hydrazones, or participating in organocatalytic cycloadditions.
- [1] WO-2015069851-A1: Triazole Intermediates Useful in the Synthesis of Protected N-alkyltriazolecarbaldehydes. BioMarin Pharmaceutical Inc. 2015. https://patents.google.com/patent/WO2015069851A1 View Source
- [2] PubChem Compound Summary CID 121208646. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097964-32-2; and Bidepharm product pages for CAS 2098016-38-5 and CAS 2092496-46-1. View Source
